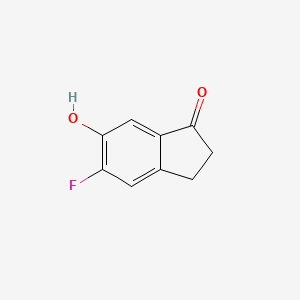

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

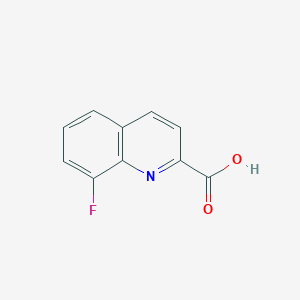

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 . It has a molecular weight of 166.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is 1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Neurochemical Imaging and Monitoring

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives have been utilized in neurochemical imaging. Research involving fluoro-labeled compounds like 6–[18F]fluoro-l-DOPA has demonstrated their metabolism into various neurochemically significant metabolites like fluorodopamine and fluorohomovanillic acid. These metabolites are critical for interpreting positron emission tomography images in neurochemical terms, suggesting their potential in studying cerebral metabolism and neurotransmitter dynamics in primates (Firnau et al., 1987).

Vitamin D3 Analog Study

1 alpha-hydroxy-25-fluorovitamin D3, a compound sharing structural similarities with 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, has been analyzed for its potency in comparison with 1,25-dihydroxyvitamin D3. The research focused on its biological activity concerning calcium transport and bone mobilization, indicating its potential utility in studying vitamin D analogs and their biological implications (Napoli et al., 1978).

Fluorine-18-labeled Estrogens in Cancer Research

Fluorine-18-labeled estrogens, analogous to 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, have been synthesized and studied for their selective uptakes in target tissues. This research is pivotal in understanding the estrogen-specific binder's role in target tissues like the uterus, providing crucial insights into the mechanisms of cancer proliferation and potential therapeutic interventions (Kiesewetter et al., 1984).

Cardiovascular Research

Compounds structurally similar to 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, like 5-fluoro-nicotinyl alcohol, have been explored for their anti-arrhythmic and serum free fatty acid lowering effects following myocardial infarction in animals. These findings suggest potential applications in cardiovascular research, specifically in understanding the mechanisms behind arrhythmias and the therapeutic potential of such compounds (Smith & Duce, 1974).

Psychiatric Disorder Treatment

Derivatives of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. For instance, compounds like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited potential antidepressant effects in preliminary in vivo studies. Such research demonstrates the compound's relevance in developing new psychiatric disorder treatments (Zagórska et al., 2016).

Tumorigenic Activity Analysis

Studies on derivatives of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, like 5-hydroxymethylchrysene and its fluorinated analogs, have provided insights into tumor initiation and metabolite formation, crucial for understanding carcinogenic mechanisms and potential therapeutic targets (Amin et al., 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPPGLYOYCXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661191 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

CAS RN |

917885-01-9 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)

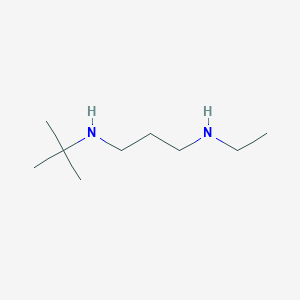

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)

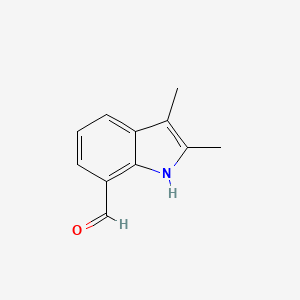

![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)

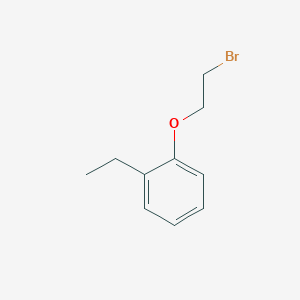

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)